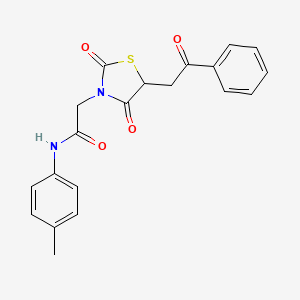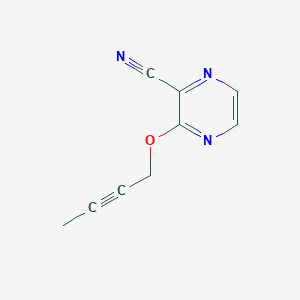
4-(Carboxymethyl)oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Carboxymethyl)oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 90200-35-4 . It has a molecular weight of 188.18 and its IUPAC name is 4-(carboxymethyl)tetrahydro-2H-pyran-4-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of carboxylic acids often involves oxidation reactions . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods require two steps, but are complementary in that the nitrile intermediate in the first procedure is generated by a SN2 reaction, in which cyanide anion is a nucleophilic precursor of the carboxyl group .
Molecular Structure Analysis
The InChI code for “4-(Carboxymethyl)oxane-4-carboxylic acid” is 1S/C8H12O5/c9-6(10)5-8(7(11)12)1-3-13-4-2-8/h1-5H2,(H,9,10)(H,11,12) . The InChI key is LYIVWMHCWUWESC-UHFFFAOYSA-N .
Chemical Reactions Analysis
Carboxylic acids, such as “4-(Carboxymethyl)oxane-4-carboxylic acid”, can undergo a variety of reactions. They can be synthesized from carboxylic acid derivatives, which can be hydrolyzed to produce carboxylic acids . These hydrolysis reactions have limited use in multiple-step synthesis because the acidic proton can be problematic for many organic reactions .
Physical And Chemical Properties Analysis
“4-(Carboxymethyl)oxane-4-carboxylic acid” has a melting point of 150-151 degrees Celsius . It is a powder at room temperature . Carboxylic acids exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass .
Scientific Research Applications
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of compounds related to 4-(Carboxymethyl)oxane-4-carboxylic acid has explored various organic salts and adducts through hydrogen bonding mechanisms. Studies have shown that the synthesis of certain organic acids, including o-carboxyarylacrylic acids, can be achieved via oxidative cleavage of hydroxynaphthalenes and higher aromatics with Oxone. This method represents a valuable approach for producing carboxylic acids under mild conditions, highlighting the utility of 4-(Carboxymethyl)oxane-4-carboxylic acid derivatives in organic synthesis (Parida & Moorthy, 2015).
Catalysis
In the field of catalysis, certain carboxylic acids have been used as effective initiators in polymerization processes. For instance, oxalic acid, a simple dicarboxylic acid, has been employed as an initiator to synthesize polyols through copolymerization of CO2 and propylene oxide. This demonstrates the potential application of carboxylic acids in creating environmentally friendly polymers and materials (Liu et al., 2016).
Material Science
In material science, the study of carboxylic acids has led to the development of novel materials with specific properties. For example, the synthesis and characterization of metal complexes using carboxylic acids as ligands have been explored. These complexes have potential applications in the creation of photosensitive materials, medical polymers, and functional polymer membrane materials, showcasing the versatility of carboxylic acids in material design and engineering (Zhang & Qi, 2019).
Environmental Chemistry
Carboxylic acids also play a crucial role in environmental chemistry, particularly in the synthesis of green chemicals and biodegradable materials. The electrochemical oxidation of alcohols and aldehydes to carboxylic acids catalyzed by specific compounds represents an alternative to traditional oxidation methods. This process illustrates the significance of carboxylic acids in developing sustainable chemical processes and products (Rafiee et al., 2018).
Supramolecular Chemistry
Finally, in supramolecular chemistry, the hydrogen bonding capabilities of carboxylic acids have been utilized to construct molecular complexes and networks. These structures are of interest for their potential applications in crystal engineering, drug delivery systems, and the development of nanomaterials. The ability of carboxylic acids to form specific hydrogen bond patterns enables the creation of complex architectures with desired properties (Kumar et al., 2002).
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(carboxymethyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c9-6(10)5-8(7(11)12)1-3-13-4-2-8/h1-5H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIVWMHCWUWESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2610907.png)

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2610910.png)
![1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2610913.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B2610914.png)
![propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2610915.png)
![2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2610918.png)


![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)


